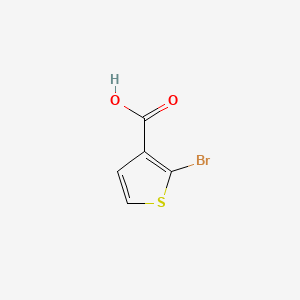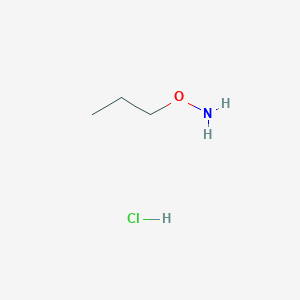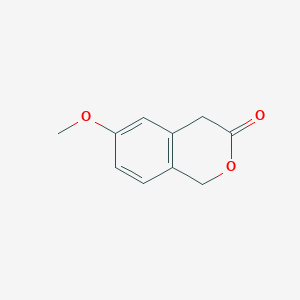
Ácido 2-Bromo-3-tiofeno carboxílico
Descripción general
Descripción
2-Bromo-3-thiophenecarboxylic acid is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. The bromine and carboxylic acid functional groups attached to the thiophene ring make it a versatile intermediate for various chemical syntheses and applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 2-Bromo-3-thiophenecarboxylic acid and its derivatives can be achieved through several methods. One approach involves the bromination of thiophene to produce 2-bromothiophene, which can then undergo further reactions such as the Grignard reaction, followed by treatment with triethyl orthoformate and hydrolysis to yield 2-thiophenecarboxaldehyde. Subsequent oxidation with H2O2 leads to the formation of 2-thiophenecarboxylic acid, which is an environmentally friendly synthesis with an overall yield of 74% .
Molecular Structure Analysis
The molecular and electronic structures of thiophene derivatives, including those similar to 2-Bromo-3-thiophenecarboxylic acid, have been studied using computational methods such as AM1 and MNDO. These studies help in understanding the conformational preferences and electronic transitions of the molecules, which are important for their reactivity and properties. The rotation barriers of substituent groups on the thiophene ring are found to be low, allowing for significant flexibility in the molecular structure .
Chemical Reactions Analysis
2-Bromo-3-thiophenecarboxylic acid can participate in various chemical reactions due to its reactive bromine and carboxylic acid groups. For instance, the sodium salt of bromothiophenecarboxylic acids can react with carbanions in the presence of copper or copper(II) acetate to yield condensation products. These products can then undergo cyclization reactions to form thienopyranones and thienopyridinones . Additionally, bromothiophene derivatives can undergo Suzuki cross-coupling reactions to produce a range of thiophene-based derivatives with potential spasmolytic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-thiophenecarboxylic acid derivatives can be characterized using various spectroscopic and computational techniques. For example, vibrational spectra and DFT simulations can provide insights into the geometric parameters and vibrational frequencies of these compounds. The HOMO and LUMO energies, as well as ionization potentials, can be calculated to understand the electronic properties and stability of the molecules .
Aplicaciones Científicas De Investigación
Síntesis orgánica
El "Ácido 2-Bromo-3-tiofeno carboxílico" se utiliza a menudo en la síntesis orgánica. Sirve como bloque de construcción en la síntesis de varios compuestos orgánicos .
Aplicaciones farmacéuticas
Este compuesto puede utilizarse en la síntesis de productos farmacéuticos. Por ejemplo, se puede utilizar en la producción de Suprofeno, un ingrediente activo en algunas gotas para los ojos .
Precursor a derivados 5-sustituidos
Tras el tratamiento con LDA, el "this compound" experimenta una doble desprotonación para dar el derivado 5-litio, un precursor de muchos derivados 5-sustituidos .
Investigación de células solares
El compuesto se ha utilizado en el diseño, la síntesis y la caracterización estructural del primer semiconductor orgánico de tipo n basado en ditienociclopentacarbazol. Este semiconductor tiene aplicaciones en células solares poliméricas no fullerénicas .
Ciencia de materiales
En ciencia de materiales, el "this compound" se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas. Su capacidad de absorción, niveles de energía y estabilidad térmica lo convierten en un compuesto valioso en este campo .
Investigación química
El "this compound" se utiliza en la investigación química debido a su reactividad. Puede participar en diversas reacciones químicas, dando lugar a la formación de nuevos compuestos .
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Bromo-3-thiophenecarboxylic acid are not available, thiophene derivatives are of interest in various fields including medicinal chemistry, material science, and industrial chemistry . They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Furthermore, they exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mecanismo De Acción
Target of Action
It is known that thiophene derivatives, such as suprofen, have been used as active ingredients in some eye drops .
Mode of Action
It’s known that thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . This suggests that 2-Bromo-3-thiophenecarboxylic acid may also undergo similar reactions.
Biochemical Pathways
Related compounds have been used in the synthesis of diverse heterocycles using a nucleophilic cyclization strategy .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
A related compound, suprofen, has been used as an active ingredient in eye drops, suggesting potential therapeutic effects .
Action Environment
It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
Propiedades
IUPAC Name |
2-bromothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSXMPCELBYUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488551 | |
| Record name | 2-Bromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24287-95-4 | |
| Record name | 2-Bromo-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24287-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-thiophenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)
![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)


![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)




